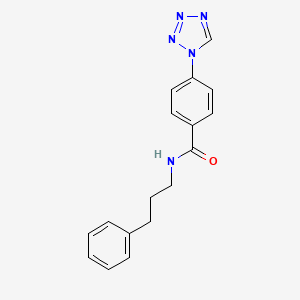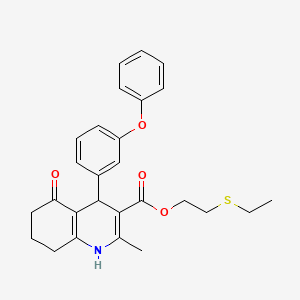![molecular formula C20H26N4O2S2 B5120013 N,N''-[1,2-ethanediylbis(oxy-2,1-ethanediyl)]bis[N'-phenyl(thiourea)]](/img/structure/B5120013.png)
N,N''-[1,2-ethanediylbis(oxy-2,1-ethanediyl)]bis[N'-phenyl(thiourea)]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N''-[1,2-ethanediylbis(oxy-2,1-ethanediyl)]bis[N'-phenyl(thiourea)], commonly known as EEBPT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. EEBPT is a thiourea-based compound that has been synthesized using a variety of methods.
作用機序
The mechanism of action of EEBPT is not fully understood. However, studies have suggested that the compound interacts with metal ions and forms stable complexes. These complexes have been shown to have catalytic activity and can inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
EEBPT has been shown to have both biochemical and physiological effects. The compound has been studied for its antioxidant properties and its ability to scavenge free radicals. In addition, EEBPT has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. Studies have also suggested that EEBPT can inhibit the growth of cancer cells and induce apoptosis.
実験室実験の利点と制限
EEBPT has several advantages for lab experiments. The compound is stable and can be easily synthesized using simple methods. EEBPT is also soluble in organic solvents, making it easy to work with in the lab. However, EEBPT has some limitations. The compound is toxic and can be harmful if ingested or inhaled. In addition, EEBPT is not water-soluble, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on EEBPT. One area of research is the development of new metal complexes using EEBPT as a ligand. These complexes can be studied for their catalytic activity and potential applications in various fields. Another area of research is the development of new fluorescent probes using EEBPT. These probes can be used for detecting metal ions in biological samples and studying their role in various biological processes. Finally, EEBPT can be studied for its potential applications in cancer therapy. Further research can be conducted to understand the mechanism of action of EEBPT and its ability to inhibit the growth of cancer cells.
合成法
EEBPT has been synthesized using different methods, including the reaction of thiourea with ethylenediamine and ethylene glycol. The reaction produces a white crystalline solid that is soluble in organic solvents. Other methods include the reaction of N-phenylthiourea with ethylenediamine and ethylene glycol in the presence of a catalyst. The synthesized compound has been characterized using various analytical techniques such as NMR, IR, and mass spectrometry.
科学的研究の応用
EEBPT has shown potential applications in various fields of scientific research. The compound has been used as a ligand in the synthesis of metal complexes that have been studied for their catalytic activity. EEBPT has also been used as a fluorescent probe for detecting metal ions in biological samples. In addition, EEBPT has been studied for its antitumor properties and its ability to inhibit the growth of cancer cells.
特性
IUPAC Name |
1-phenyl-3-[2-[2-[2-(phenylcarbamothioylamino)ethoxy]ethoxy]ethyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2S2/c27-19(23-17-7-3-1-4-8-17)21-11-13-25-15-16-26-14-12-22-20(28)24-18-9-5-2-6-10-18/h1-10H,11-16H2,(H2,21,23,27)(H2,22,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXPAZOKRGVMTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NCCOCCOCCNC(=S)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N''-[1,2-ethanediylbis(oxy-2,1-ethanediyl)]bis[N'-phenyl(thiourea)] | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-({[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-4-chlorobenzamide](/img/structure/B5119937.png)
![2-tert-butyl-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5119941.png)
![2-butyl-5-{[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5119953.png)
![N-[4-nitro-3-(1-piperidinyl)phenyl]-1,2-ethanediamine hydrochloride](/img/structure/B5119955.png)
![7-[2-(2-naphthyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one](/img/structure/B5119959.png)
![N-(4-methyl-3-nitrophenyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5119972.png)

![2-(1,3-benzothiazol-2-yl)-4-(1-{[3-(1H-imidazol-1-yl)propyl]amino}ethylidene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5119976.png)
![5-[(5-bromo-2-furyl)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5119988.png)
![N-benzyl-N-methyl-3-{5-[3-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5119990.png)

![ethyl 1-[(2-{[butyl(methyl)amino]carbonyl}imidazo[1,2-a]pyridin-3-yl)methyl]-4-piperidinecarboxylate](/img/structure/B5119996.png)
![N,N-diethyl-2-{1-[2-(isopropylamino)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide](/img/structure/B5120024.png)